molecular formula C14H18N4OS2 B2480442 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole CAS No. 1105252-37-6

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole

Cat. No.: B2480442
CAS No.: 1105252-37-6
M. Wt: 322.45
InChI Key: SDUZYCOIGOICFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(2-Methoxyphenyl)piperazin-1-yl)-5-(methylthio)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C14H18N4OS2 and its molecular weight is 322.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Efficient Synthesis of PPARpan Agonists : A compound structurally related to the specified chemical was synthesized as a potent PPARpan agonist, demonstrating an application in the development of drugs targeting peroxisome proliferator-activated receptors (PPARs), which are crucial for regulating cellular processes and metabolic diseases (Guo et al., 2006).

  • Antibacterial Activity : Research on thiadiazole derivatives, including compounds similar to the one , showed that these compounds possess antibacterial properties. The introduction of polar groups into the fused heterocyclic thiadiazole compounds resulted in enhanced antibacterial activity, suggesting potential applications in developing new antibacterial agents (Hu et al., 2008).

  • Antimicrobial and Antifungal Agents : Novel 1,3,4-thiadiazole amide derivatives containing piperazine were synthesized and demonstrated inhibitory effects on bacteria and fungi. This suggests their potential use in treating infections caused by these microorganisms (Patel et al., 2012).

Antihypertensive and Cardiovascular Applications

  • Antihypertensive Action : A quinazoline derivative closely related to the mentioned compound exhibited α1-adrenoceptor antagonistic effects and showed potential as an antihypertensive agent, indicating its application in cardiovascular disease management (Tsai et al., 2001).

Pharmaceutical Analysis and Drug Development

  • Ion-Selective Electrode for Pharmaceutical Analysis : Research involving related piperazine compounds highlighted the development of an ion-selective electrode for the determination of ketoconazole in pharmaceutical analysis. This application is crucial for quality control and dosage determination in the pharmaceutical industry (Shamsipur & Jalali, 2000).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. Without specific studies, it’s difficult to predict the mechanism of action of this compound .

Safety and Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its interactions with biological systems and its potential use in pharmaceuticals .

Properties

IUPAC Name

2-[4-(2-methoxyphenyl)piperazin-1-yl]-5-methylsulfanyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4OS2/c1-19-12-6-4-3-5-11(12)17-7-9-18(10-8-17)13-15-16-14(20-2)21-13/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUZYCOIGOICFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.